molecular formula C9H7F3O3 B1339180 Ethyl 2,4,5-trifluoro-3-hydroxybenzoate

Ethyl 2,4,5-trifluoro-3-hydroxybenzoate

Katalognummer: B1339180
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: JYEZWXDCOOQHTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2,4,5-trifluoro-3-hydroxybenzoate (CAS 128426-84-6) is a fluorinated aromatic ester of high importance in organic and medicinal chemistry research. This compound serves as a versatile building block, particularly in the synthesis of complex molecules. Its primary research value lies in its role as a key synthetic intermediate for quinolone carboxylic acid-type antibacterial agents . The molecular formula is C9H7F3O3, with a molecular weight of 220.15 g/mol . Predicted physical properties include a boiling point of 291.0±40.0 °C and a density of 1.421±0.06 g/cm3 . The compound features multiple fluorine atoms and a phenolic hydroxyl group on the benzoate ring, making it a valuable precursor for further functionalization and structure-activity relationship (SAR) studies in drug discovery projects. It must be stored under an inert atmosphere at room temperature . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines.

Eigenschaften

Molekularformel

C9H7F3O3

Molekulargewicht

220.14 g/mol

IUPAC-Name

ethyl 2,4,5-trifluoro-3-hydroxybenzoate

InChI

InChI=1S/C9H7F3O3/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3,13H,2H2,1H3

InChI-Schlüssel

JYEZWXDCOOQHTP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C(=C1F)O)F)F

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Hydroxyl Groups

Ethyl 2,4-Dihydroxybenzoate ()
  • Structure : Features hydroxyl groups at positions 2 and 4 instead of fluorine atoms.
  • Properties: Higher acidity due to dual hydroxyl groups (pKa ~2–3 for phenolic OH groups). Increased hydrogen bonding capacity, enhancing solubility in polar solvents. Reduced lipophilicity compared to the fluorinated analog.
  • Applications : Used in synthetic intermediates for dyes and pharmaceuticals.
Ethyl 2,4,5-Trifluoro-3-Hydroxybenzoate
  • Properties: Fluorine atoms at 2, 4, and 5 positions increase electronegativity, stabilizing the aromatic ring via inductive effects. Enhanced metabolic stability and membrane permeability due to fluorine’s lipophilic character.

Key Difference : Fluorination in the target compound reduces polarity compared to hydroxyl-rich analogs, favoring applications requiring tissue penetration or prolonged half-life .

Functional Group Variations: Ester vs. Ketone

Ethyl 2,4,5-Trifluorobenzoylacetate ()
  • Structure : Contains a ketone (3-oxo group) adjacent to the aromatic ring, unlike the hydroxyl group in the target compound.
  • Properties :
    • The ketone enhances electrophilicity, making it reactive in nucleophilic additions (e.g., Grignard reactions).
    • Reduced hydrogen bonding capacity compared to the hydroxyl-containing analog.
  • Applications : Likely used as a precursor in fluorinated drug synthesis (e.g., protease inhibitors).
This compound
  • Properties :
    • The hydroxyl group allows for conjugation reactions (e.g., glycosylation or sulfation) in drug metabolism.
    • Lower reactivity toward nucleophiles compared to the ketone analog.

Key Difference : The hydroxyl group broadens metabolic pathways, while the ketone in benzoylacetate derivatives favors synthetic versatility .

Substituent Position and Bioactivity

Ethyl 3-Hydroxy-3-Methylbutanoate ()
  • Structure: Aliphatic ester with a hydroxyl and methyl group on a butanoate chain.
  • Properties :
    • High volatility and fruity aroma, making it relevant in flavor chemistry.
    • Minimal aromatic interactions, limiting use in target-specific drug design.

Comparison : The aromatic fluorination in this compound provides stronger π-π stacking and van der Waals interactions, critical for binding to biological targets like enzymes or receptors .

Research Implications and Gaps

While the provided evidence highlights structural analogs, specific data (e.g., melting points, bioactivity) for this compound are absent. Further studies should focus on:

  • Synthetic Optimization : Leveraging fluorination patterns to enhance bioavailability.
  • Comparative Bioassays : Testing against pesticides () or pharmaceuticals to validate theoretical advantages.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Ethyl 2,4,5-trifluoro-3-hydroxybenzoate with high regioselectivity?

  • Methodological Answer : Optimize reaction conditions using fluorinated precursors and protective group chemistry. For example, employ ortho-directing groups to control substitution patterns during electrophilic aromatic substitution. Use anhydrous solvents (e.g., THF or DCM) and low temperatures to minimize hydrolysis of the ester group. Monitor reaction progress via TLC or HPLC, and validate purity using 19F^{19}\text{F} NMR to confirm trifluorinated regiochemistry.

Q. How can X-ray crystallography using SHELX software validate the molecular structure of this compound?

  • Methodological Answer : Crystallize the compound via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a single-crystal X-ray diffractometer. Refine the structure with SHELXL, leveraging its robust algorithms for handling heavy atoms (fluorine) and hydrogen-bonding networks . Address potential twinning or disorder using SHELXPRO for macromolecular refinement. Publish CIF files with the Cambridge Structural Database (CSD) for peer validation.

Q. Which spectroscopic techniques are most effective for characterizing the substituent arrangement in this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to assign chemical shifts. The hydroxy proton (-OH\text{-OH}) will appear as a broad singlet in 1H^{1}\text{H} NMR, while 19F^{19}\text{F} NMR resolves distinct peaks for 2-, 4-, and 5-fluorine atoms.
  • IR : Confirm the ester carbonyl (\sim1720 cm1^{-1}) and phenolic -OH\text{-OH} (\sim3200 cm1^{-1}) stretches.
  • MS : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 246.0432).

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing fluorine substituents in polyhalogenated benzoates?

  • Methodological Answer : Discrepancies often arise from scalar coupling (JF-FJ_{\text{F-F}}) and solvent effects. Use 2D 19F^{19}\text{F}-19F^{19}\text{F} COSY or NOESY to map coupling networks. For ambiguous peaks, compare experimental data with DFT-calculated 19F^{19}\text{F} chemical shifts (using Gaussian or ORCA). If overlapping signals persist, employ dynamic NMR techniques at variable temperatures to decouple exchange-broadened resonances.

Q. What computational approaches predict the reactivity of the hydroxy group in this compound under varying pH conditions?

  • Methodological Answer : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model deprotonation energies and pKa values. Use molecular dynamics (MD) simulations to assess solvation effects. Validate predictions experimentally via UV-Vis titration or 1H^{1}\text{H} NMR pH-dependent studies. Compare results with analogous compounds like 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid (CAS 189283-53-2) to identify electronic trends .

Q. How can researchers design stability studies for this compound under oxidative or hydrolytic conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor ester hydrolysis via HPLC-MS and quantify degradation products (e.g., 2,4,5-trifluoro-3-hydroxybenzoic acid).
  • Oxidative Stability : Expose the compound to H2_2O2_2 or radical initiators (e.g., AIBN). Use ESR spectroscopy to detect radical intermediates. Cross-reference with stability data from structurally similar aldehydes (e.g., 2,3,4-trihydroxybenzaldehyde) to infer degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

  • Methodological Answer : Reconcile discrepancies by verifying sample purity (≥95% via HPLC) and crystallinity. If X-ray data suggests a different conformation than NMR (e.g., rotameric forms), perform variable-temperature NMR or analyze crystal packing forces. For SHELX-refined structures, check for overfitting using R-factor convergence plots . Cross-validate with powder XRD to rule out polymorphism.

Methodological Tables

Technique Application Key Parameters
X-ray CrystallographyConfirm molecular structureRint<0.05R_{\text{int}} < 0.05, SHELXL refinement
19F^{19}\text{F} NMRAssign fluorine positionsδ\delta -110 to -120 ppm (vs. CFCl3_3)
DFT CalculationsPredict pKa and reactivityB3LYP/6-311+G(d,p), solvent model (SMD)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.